Oxymethacil

Overview

Description

Oxymethacil is a chemical compound that belongs to the family of benzimidazole derivatives. It is known for its potential use in various scientific research applications due to its unique biochemical and physiological effects.

Scientific Research Applications

Cognitive Enhancement

Oxymethacil has been found to have nootropic properties , which means it can enhance cognitive functions. In a study conducted on monkeys, the administration of Oxymethacil resulted in significant improvements in their cognitive characteristics . The duration of short-term storage of information increased by a factor of 2-3, and the time of the motor reaction decreased . This suggests that Oxymethacil could potentially be used in research related to cognitive enhancement and memory improvement.

Neurophysiological Research

The same study also found that Oxymethacil affected neuronal activity in the visual cortex of monkeys . The activity of the majority of the neurons increased in the case of discrimination without delay; it decreased significantly in the case of delayed discrimination . This indicates that Oxymethacil could be useful in neurophysiological research, particularly in studies related to visual recognition and discrimination.

Antioxidant Research

Oxymethacil is an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property of Oxymethacil could make it a valuable compound in antioxidant research, particularly in studies related to the prevention and treatment of diseases caused by oxidative stress.

Mechanism of Action

Mode of Action

It’s known that many drugs work by binding to specific receptors or enzymes in the body, altering their function and leading to changes at the cellular level .

Biochemical Pathways

They can affect signaling cascades, metabolic processes, and other cellular functions .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties significantly impact a drug’s bioavailability and therapeutic effectiveness .

Result of Action

Oxymethacil has been shown to influence the activity of neurons in the brain. For instance, it has been observed to increase the coefficients of cross-correlation between simultaneous respondent reactions of groups of neurons in different areas of the cortex .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as atmospheric pollutants, toxic chemicals, and lifestyle choices can lead to oxidative stress, which can affect the efficacy of drugs . .

properties

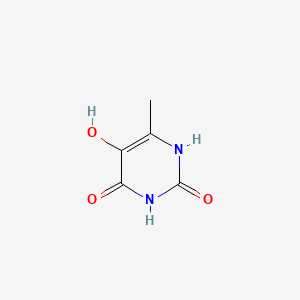

IUPAC Name |

5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRSBOGQMSQPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225139 | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7417-28-9 | |

| Record name | 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymethacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymethacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYMETHACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZD7SUW02T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

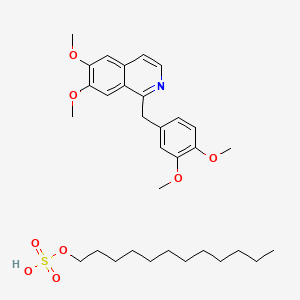

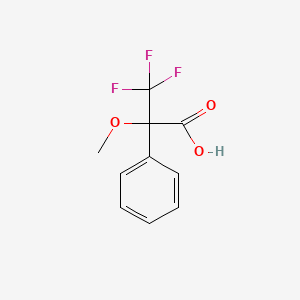

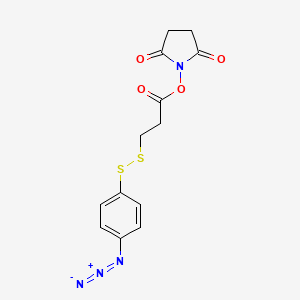

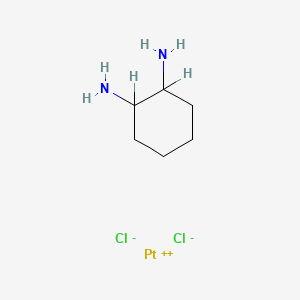

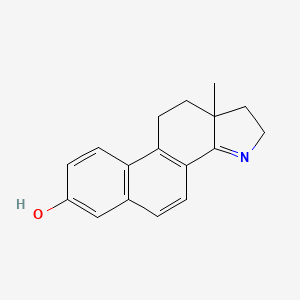

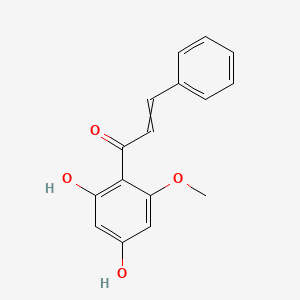

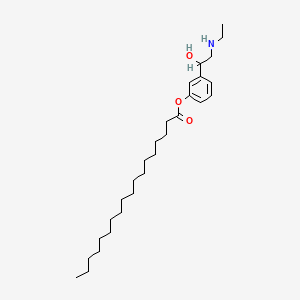

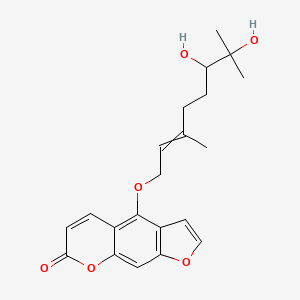

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of oxymethacil?

A1: Oxymethacil functions primarily as an antioxidant. While its exact interaction with specific targets is not fully elucidated in the provided research, its protective effects against organophosphate poisoning are linked to its ability to counteract oxidative stress and lipid peroxidation. [, , ]

Q2: How does oxymethacil impact the central nervous system after organophosphate poisoning?

A2: Research suggests that oxymethacil can protect against neuronal damage and microcirculatory disturbances in the cerebral cortex following organophosphate poisoning. This neuroprotective effect is thought to be related to its antioxidant properties. [, ]

Q3: Has oxymethacil demonstrated any efficacy in treating specific medical conditions?

A3: Studies indicate that oxymethacil may be beneficial in preventing relapses of aphthous stomatitis (canker sores) when used as part of a comprehensive treatment plan. Additionally, its antioxidant and immune-stimulating properties show promise for prophylactic use in individuals exposed to industrial toxins and environmental pollutants. [, ]

Q4: Does oxymethacil interact with other immunostimulants?

A4: Interestingly, research suggests that oxymethacil's effects on the immune system may be influenced by the presence of other immunostimulants. For instance, combining oxymethacil with vitamin E appears to enhance its immune-boosting effects, while combining it with levamisole may negate some of its stimulatory actions on the immune response. []

Q5: Has oxymethacil been used in studies involving animal models?

A5: Yes, oxymethacil has been studied in various animal models, including rats and cats. These studies have provided valuable insights into its potential therapeutic benefits, particularly in the context of organophosphate poisoning and immune system modulation. [, , ]

Q6: Is there evidence suggesting oxymethacil could improve cognitive function?

A6: Preliminary research indicates that oxymethacil may positively influence cognitive functions, particularly visual recognition, in animal models. This effect is thought to be linked to its antioxidant properties and potential neuroprotective effects. [, , ]

Q7: Does oxymethacil impact the reticuloendothelial system?

A7: Research suggests that oxymethacil, along with other agents like pyrogenal and methyluracil, might influence the absorptive capacity of the reticuloendothelial system, a critical component of the immune system. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)

![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)